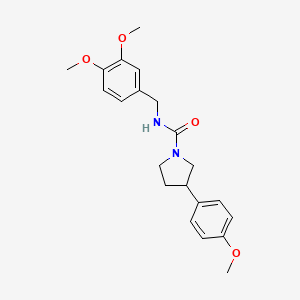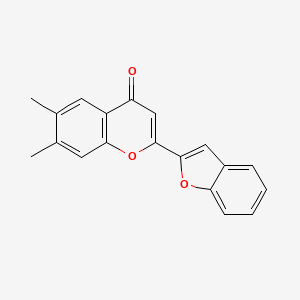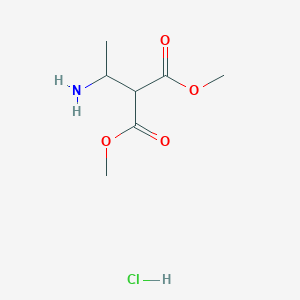![molecular formula C24H20ClN3O3 B2929718 N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide CAS No. 896374-12-2](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone ring, a benzamide group, and a chlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenyl group could potentially make the compound more lipophilic, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Reactions
- A study on the reactions of anthranilamide with isocyanates led to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds through various methods, highlighting the versatility of quinazoline derivatives in chemical synthesis (J. Chern et al., 1988).
- Another research focused on rearranging 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, demonstrating the potential for creating new quinazoline derivatives through novel synthetic routes (J. Azizian et al., 2000).
Biological Activities and Applications
- Synthesis of quinazolinone derivatives has been explored for their potential anticancer activities. For instance, the reactivity of certain quinazolinone derivatives towards electrophilic and nucleophilic reagents has been studied, with some compounds showing selective anticancer activity (T. Abdel-Rahman, 2006).
- Research into the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of quinazolinone derivatives (B. Ravinaik et al., 2021).
- A particular study on the synthesis and anticonvulsant activity evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives showcases the exploration of quinazolinone compounds in developing new treatments for epilepsy (Wassim El Kayal et al., 2022).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide involves the reaction of 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid with 2-(4-chlorophenyl)ethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid", "2-(4-chlorophenyl)ethylamine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid (1 equiv) and coupling agent (1.2 equiv) in dry DMF.", "Step 2: Add 2-(4-chlorophenyl)ethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Purify the crude product by column chromatography to obtain N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide as a white solid." ] } | |
CAS RN |
896374-12-2 |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
Molecular Formula |
C24H20ClN3O3 |
Molecular Weight |
433.89 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C24H20ClN3O3/c25-19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)31/h1-12H,13-15H2,(H,26,29)(H,27,31) |
InChI Key |
OJMOJLURMSOBLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2929640.png)

![2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2929646.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2929648.png)

![4H-Thieno[3,4-c]pyran-4,6(7H)-dione](/img/structure/B2929650.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2929651.png)
![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)